molecular formula C23H24N2O3 B10941689 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-[(4-ethylphenoxy)methyl]benzamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-[(4-ethylphenoxy)methyl]benzamide

Cat. No.: B10941689
M. Wt: 376.4 g/mol
InChI Key: KHACBENVMHTKPF-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound with a unique structure that combines a pyridinyl group with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridinyl and benzamide precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE include other benzamide derivatives and pyridinyl-containing compounds. Examples include:

Uniqueness

What sets N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-[(4-ethylphenoxy)methyl]benzamide

InChI

InChI=1S/C23H24N2O3/c1-4-18-7-11-21(12-8-18)28-15-19-5-9-20(10-6-19)23(27)24-25-17(3)13-16(2)14-22(25)26/h5-14H,4,15H2,1-3H3,(H,24,27)

InChI Key

KHACBENVMHTKPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=CC(=CC3=O)C)C

Origin of Product

United States

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